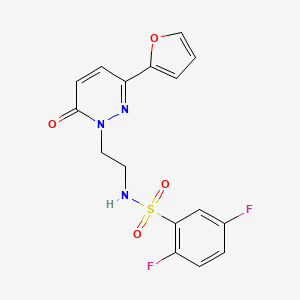

2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

2,5-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O4S/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKVBBPJSIGOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic activity measurements, and cellular assays.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Core Structural Variations

Pyridazinone Substitutions

- Target Compound : 3-(Furan-2-yl) substitution introduces a heteroaromatic ring, enabling π-π interactions and moderate lipophilicity.

- Compound 5a (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) : Features a benzyloxy group at position 3, increasing steric bulk and lipophilicity (LogP ~3.2) compared to the furan-substituted analogue (LogP ~2.8) .

Benzene Ring Modifications

Functional Implications

- Electron-Withdrawing Effects: The 2,5-difluoro substituents stabilize the sulfonamide’s deprotonated form, favoring interactions with basic amino acids in enzymatic pockets.

Activité Biologique

2,5-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS Number: 946212-37-9) is a synthetic compound that incorporates a benzenesulfonamide core, a difluorosubstituted benzene ring, a furan moiety, and a pyridazinone ring. This unique structure suggests potential biological activity, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

The molecular formula of 2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is , with a molecular weight of 381.4 g/mol. The presence of fluorine atoms can enhance the compound's lipophilicity and reactivity, potentially influencing its biological activity.

While specific mechanisms of action for this compound are not extensively documented, the structural components suggest several possible interactions:

- Benzenesulfonamide Core : This functional group is known for its ability to participate in hydrogen bonding, which may influence protein binding and solubility.

- Furan Moiety : The five-membered heterocyclic structure can contribute to π-electron delocalization, potentially enhancing bioactivity.

- Pyridazinone Ring : This ring may also participate in hydrogen bonding and could interact with various biological targets.

Inhibitory Effects on Enzymes

Studies on similar compounds have demonstrated inhibitory activity against enzymes such as aromatase (CYP19), with some derivatives showing IC50 values ranging from 1.3 to 25.1 µM . Although direct data for 2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is lacking, the presence of similar functional groups may confer comparable activities.

Study on Related Compounds

A study focused on furan-containing compounds highlighted their potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth . Such findings suggest that 2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide could be explored further for similar therapeutic applications.

Data Table: Comparison of Biological Activities

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, particularly for the pyridazinone ring and furan orientation. Compare with structurally related compounds (e.g., ethylsulfonamide derivatives) .

- NMR Spectroscopy :

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict NMR chemical shifts and compare with experimental data .

Advanced: What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

Q. Methodological Answer :

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) based on the compound’s sulfonamide group .

Substituent Variation :

- Pyridazinone Modifications : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess π-π stacking effects.

- Fluorine Substitution : Synthesize analogs with monofluoro or trifluoro groups to evaluate electronic effects on binding .

Activity Assays :

- IC50 Determination : Use fluorescence-based assays for real-time enzyme inhibition monitoring.

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Data Analysis : Correlate substituent electronic parameters (Hammett σ constants) with IC50 values .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target protein structures (e.g., PDB: 1T3G for carbonic anhydrase). Prioritize poses with sulfonamide coordination to zinc ions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the furan oxygen and active-site residues.

- Limitations :

- Solvent Effects : Implicit solvent models may underestimate hydrophobic interactions.

- Conformational Flexibility : The ethyl linker may adopt multiple rotamers not captured in static docking .

Validation : Compare docking scores with experimental IC50 values. Discrepancies >1 log unit suggest model refinement .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Q. Methodological Answer :

Pharmacokinetic Profiling :

- Metabolic Stability : Incubate with liver microsomes to identify oxidation hotspots (e.g., furan ring oxidation).

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; high binding may reduce in vivo availability .

Formulation Adjustments : Encapsulate in liposomes to enhance solubility if poor bioavailability is observed .

Target Engagement Studies : Use PET tracers or fluorescent probes to confirm target binding in vivo.

Root-Cause Analysis : If in vitro activity is high but in vivo efficacy is low, prioritize metabolite identification via HR-MS/MS .

Basic: What analytical techniques are critical for purity assessment during scale-up synthesis?

Q. Methodological Answer :

- HPLC-PDA : Use a C18 column (5 µm, 150 mm) with gradient elution (ACN/0.1% TFA in H2O) to detect impurities >0.1%.

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Residual Solvent Testing : Follow ICH Q3C guidelines; use GC-MS for DMF or THF traces .

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

Q. Methodological Answer :

Omics Integration :

- Transcriptomics : Treat cell lines (e.g., HeLa) and perform RNA-seq to identify differentially expressed pathways.

- Chemoproteomics : Use activity-based protein profiling (ABPP) with sulfonamide-directed probes .

CRISPR Knockout Screens : Identify genes whose deletion rescues compound toxicity, highlighting putative targets .

Crystallography : Co-crystallize the compound with purified target proteins to resolve binding modes .

Basic: What safety considerations are paramount when handling this compound in laboratory settings?

Q. Methodological Answer :

- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.